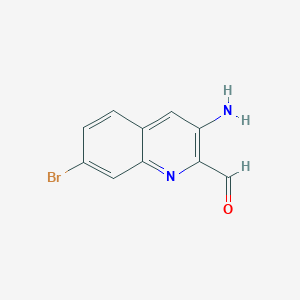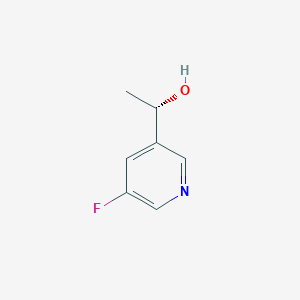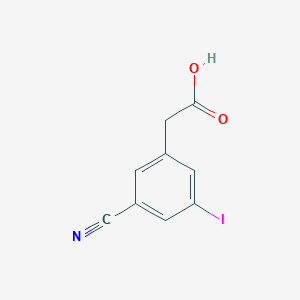
3-Amino-7-bromoquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-7-bromoquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H7BrN2O and a molecular weight of 251.07 g/mol . This compound is part of the quinoline family, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline derivatives are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-bromoquinoline-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketone, and sodium azide in a three-component reaction protocol. This reaction is typically carried out in the presence of an air-stable, eco-efficient, and inexpensive catalyst .
Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent. Proline is used as a ligand and proton source to synthesize the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-efficient catalysts are likely to be employed to minimize environmental impact and improve yield.
化学反応の分析
Types of Reactions
3-Amino-7-bromoquinoline-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and various amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can have significant biological and pharmaceutical activities .
科学的研究の応用
3-Amino-7-bromoquinoline-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-7-bromoquinoline-2-carbaldehyde is not well-documented. like other quinoline derivatives, it is likely to interact with various molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes, interfere with DNA replication, and disrupt cellular processes, leading to their biological activities .
類似化合物との比較
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: This compound has similar chemical properties and undergoes similar reactions.
7-Bromoquinoline-2-carbaldehyde: Another closely related compound with similar reactivity.
Uniqueness
3-Amino-7-bromoquinoline-2-carbaldehyde is unique due to the presence of both an amino group and a bromine atom on the quinoline ring. This combination of functional groups provides unique reactivity and potential for diverse chemical transformations .
特性
分子式 |
C10H7BrN2O |
|---|---|
分子量 |
251.08 g/mol |
IUPAC名 |
3-amino-7-bromoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-7-2-1-6-3-8(12)10(5-14)13-9(6)4-7/h1-5H,12H2 |
InChIキー |
JIACLULGZXAYBS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC2=NC(=C(C=C21)N)C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3-chlorooxolan-2-one](/img/structure/B13651267.png)



![trilithium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13651309.png)


![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzoato]](6-)]manganate(3-)](/img/structure/B13651327.png)



![1-(2-(Methylthio)benzo[d]thiazol-5-yl)ethanone](/img/structure/B13651353.png)

